molecular formula C12H17N3O2 B8023268 [1,2,5]Triazepane-5-carboxylic acid benzyl ester

[1,2,5]Triazepane-5-carboxylic acid benzyl ester

Cat. No.: B8023268
M. Wt: 235.28 g/mol
InChI Key: YPVZINOXTVKFHC-UHFFFAOYSA-N
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Description

[1,2,5]Triazepane-5-carboxylic acid benzyl ester is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is part of the triazepane family, which is characterized by a seven-membered ring containing three nitrogen atoms. The benzyl ester functional group is attached to the carboxylic acid moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of [1,2,5]Triazepane-5-carboxylic acid benzyl ester typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

[1,2,5]Triazepane-5-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[1,2,5]Triazepane-5-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,2,5]Triazepane-5-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Similar compounds to [1,2,5]Triazepane-5-carboxylic acid benzyl ester include other triazepane derivatives and benzyl esters. These compounds share structural similarities but may differ in their functional groups and reactivity. For example:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 1,2,5-triazepane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-8-6-13-14-7-9-15)17-10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZINOXTVKFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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